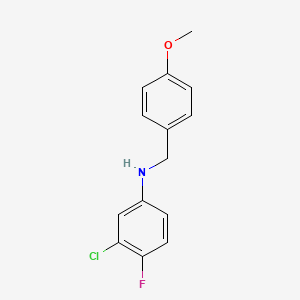![molecular formula C18H17F3N2O2 B5834824 2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5834824.png)
2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide, also known as LSF-2-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazide derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
作用機序
The exact mechanism of action of 2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide is not fully understood, but it has been proposed to act through multiple pathways. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide has been found to inhibit the activation of NF-κB and to suppress the expression of its downstream target genes. Another proposed mechanism is the modulation of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. 2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide has been shown to inhibit the activation of this pathway and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide has been found to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide has been shown to induce cell cycle arrest, apoptosis, and autophagy, and to inhibit the migration and invasion of cancer cells. In immune cells, 2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide has been found to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to promote the differentiation of regulatory T cells. In animal models of Alzheimer's disease, 2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide has been found to reduce amyloid beta deposition and to improve cognitive function.
実験室実験の利点と制限
One advantage of using 2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its broad range of biological activities, which makes it a versatile tool for studying various cellular and molecular processes. However, one limitation of using 2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide is its relatively low solubility in water, which may require the use of organic solvents or other solubilization methods. Another limitation is the lack of information on its potential toxicity and side effects, which may limit its clinical applications.
将来の方向性
There are many potential future directions for the study of 2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide. One direction is the investigation of its potential applications in other scientific fields, such as infectious diseases, cardiovascular diseases, and metabolic disorders. Another direction is the exploration of its synergistic effects with other compounds or therapies, which may enhance its therapeutic efficacy. Additionally, the development of new analogs or derivatives of 2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成法
The synthesis of 2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with 4-(trifluoromethyl)benzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified by recrystallization to obtain a white solid with a melting point of 210-212°C. This method has been reported to yield 2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide with a purity of over 98%.
科学的研究の応用
2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide has been studied for its potential applications in various scientific fields, including cancer research, immunology, and neuroscience. In cancer research, 2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide has been found to inhibit the growth and proliferation of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In immunology, 2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide has been shown to modulate the activity of immune cells, such as T cells and macrophages, and to suppress the production of pro-inflammatory cytokines. In neuroscience, 2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c1-12-4-3-5-16(13(12)2)25-11-17(24)23-22-10-14-6-8-15(9-7-14)18(19,20)21/h3-10H,11H2,1-2H3,(H,23,24)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCQAZOWDAYWEL-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-3-hydroxy-3-[2-(hydroxyimino)propyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5834757.png)
![2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5834768.png)
![1-[2-(2-nitrophenoxy)ethyl]pyrrolidine](/img/structure/B5834769.png)

![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5834780.png)

![3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5834798.png)

![3-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5834808.png)
![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5834813.png)



![N-(4-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5834833.png)